molecular formula C6H7BrO3S B2583820 4-(Bromomethyl)-2-methanesulfonylfuran CAS No. 2044871-51-2

4-(Bromomethyl)-2-methanesulfonylfuran

Cat. No. B2583820
CAS RN: 2044871-51-2
M. Wt: 239.08
InChI Key: LYHWSQRPKCDFQW-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity . Methanesulfonyl compounds, on the other hand, contain a methanesulfonyl group (-SO2CH3) and are known for their use in sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)-2-methanesulfonylfuran” would likely consist of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with a bromomethyl group attached at the 4-position and a methanesulfonyl group attached at the 2-position .


Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various types of reactions due to the presence of the bromine atom, which is a good leaving group . Methanesulfonyl compounds are often used in sulfonylation reactions .

Scientific Research Applications

Synthesis and Characterization of Furan Sulfonylhydrazones

A study by Gündüzalp et al. (2016) focuses on the synthesis and characterization of furan sulfonylhydrazones derived from methane sulfonic acid hydrazide, including their inhibition activities against the carbonic anhydrase I isoenzyme. Their research provides insights into the structural optimization of furan derivatives for potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of 2-Amino-4,5-dihydro-3-methanesulfonylfurans

Yamagata et al. (2005) explored the synthesis of 2-amino-4,5-dihydro-3-methanesulfonylfurans through the deamidation of tetrahydro-2-imino-3-methanesulfonyl-3-furancarboxamides. This work highlights the chemical versatility of methanesulfonyl furans in organic synthesis (Yamagata et al., 2005).

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Research by Ogura et al. (1980) on the oxidation of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under different conditions illustrates the chemical transformations relevant to industrial and environmental chemistry applications (Ogura et al., 1980).

Photoreductive Dehalogenation of Bromoform

Kuhler et al. (1993) studied the photoreductive dehalogenation of bromoform using titanium dioxide-cobalt macrocycle hybrid catalysts, demonstrating the potential of such compounds in environmental remediation through the reductive dehalogenation of halogenated organic compounds (Kuhler et al., 1993).

Multi-Coupling Reagent

A study by Auvray et al. (1985) on 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent provides insight into the synthesis of highly functionalized sulfones, showcasing the utility of bromomethylated furans in complex organic synthesis processes (Auvray et al., 1985).

Methanogenic Inhibitors in Ruminal Cultures

Zhou et al. (2011) investigated the effects of methanogenic inhibitors on methane production and the abundances of methanogens and cellulolytic bacteria in in vitro ruminal cultures. This research contributes to the understanding of microbial interactions and methane mitigation in ruminant agriculture (Zhou et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(Bromomethyl)-2-methanesulfonylfuran”. For instance, if used as an intermediate in organic synthesis, its mechanism of action would involve serving as a reactant in a chemical reaction to form a desired product .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often toxic if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Methanesulfonyl compounds can also be hazardous and are often corrosive .

Future Directions

The future directions for “4-(Bromomethyl)-2-methanesulfonylfuran” would depend on its potential applications. If it shows promise as an intermediate in organic synthesis or as a potential pharmaceutical compound, future research could focus on optimizing its synthesis, studying its reactivity, and exploring its potential uses .

properties

IUPAC Name

4-(bromomethyl)-2-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3S/c1-11(8,9)6-2-5(3-7)4-10-6/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHWSQRPKCDFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-methanesulfonylfuran

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